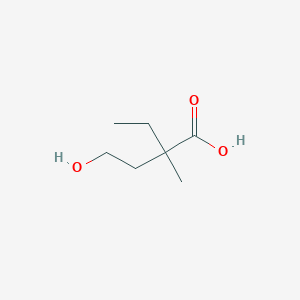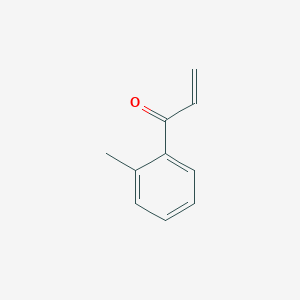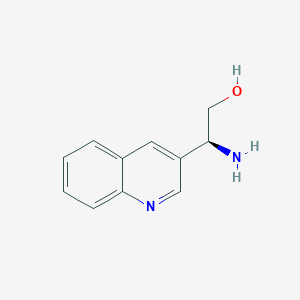![molecular formula C12H12F3NO B13618377 2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone CAS No. 124004-76-8](/img/structure/B13618377.png)
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinyl group
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This reaction typically proceeds under controlled conditions to yield the desired product with a moderate yield. Industrial production methods may involve optimization of reaction conditions and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethanone: This compound lacks the pyrrolidinyl group, making it less versatile in terms of biological interactions.
1-Trifluoroacetyl piperidine: This compound has a similar trifluoromethyl group but is attached to a piperidine ring instead of a pyrrolidinyl group, leading to different chemical and biological properties.
The unique combination of the trifluoromethyl group and the pyrrolidinyl group in this compound makes it a valuable compound for various applications.
Propiedades
| 124004-76-8 | |
Fórmula molecular |
C12H12F3NO |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)11(17)9-5-1-2-6-10(9)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
Clave InChI |
ADZGDKKHWNWCLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


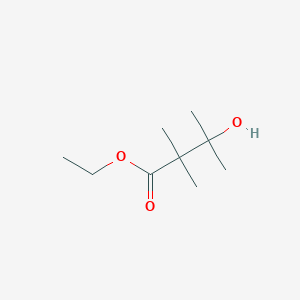

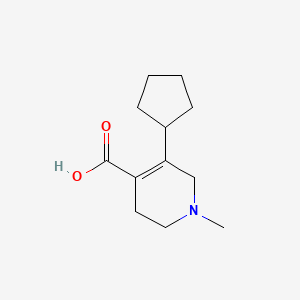
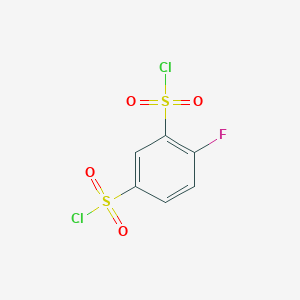
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)

